

Spectroscopic Profile of 2-Hydroxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-HYDROXYBENZOTHIAZOLE**

Cat. No.: **B105590**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxybenzothiazole**, a molecule of significant interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. **2-Hydroxybenzothiazole** exists in a tautomeric equilibrium with 2(3H)-benzothiazolone, with the keto form generally predominating in solid and solution phases. The data presented herein corresponds to this more stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of complete, published NMR data for the parent 2(3H)-benzothiazolone, the following data for a closely related derivative, 6-methylbenzo[d]thiazol-2(3H)-one, is provided as a reference. The spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6).^[1]

Table 1: ¹H NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (500 MHz)^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.74	Singlet	-	N-H
7.32	Singlet	-	Aromatic C-H
7.06	Doublet	8.0	Aromatic C-H
6.99	Doublet	8.0	Aromatic C-H
2.28	Singlet	-	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (125 MHz)[1]

Chemical Shift (δ) ppm	Assignment
170.46	C=O
134.48	Aromatic C
132.32	Aromatic C
127.60	Aromatic C
123.77	Aromatic C
123.12	Aromatic C
111.72	Aromatic C
21.12	-CH ₃

Experimental Protocol: NMR Spectroscopy

Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) operating at 500 MHz for ^1H NMR and 125 MHz for ^{13}C NMR.[1]

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Spectra are acquired at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.[2][3] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are acquired. A larger number of scans is typically required compared to ^1H NMR. The chemical shifts are referenced to the central peak of the DMSO-d6 multiplet at 39.5 ppm.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2(3H)-benzothiazolone is characterized by the presence of a carbonyl group and aromatic features.

Table 3: Key FT-IR Absorption Peaks for Benzothiazolone Derivatives (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
~3300-3100	Medium	N-H Stretch
~3100-3000	Weak	Aromatic C-H Stretch
1655[1]	Strong	C=O Stretch (Amide I)
~1600-1450	Medium	C=C Aromatic Ring Stretch
~750-700	Strong	C-H Out-of-plane Bending

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[4]

Sample Preparation:

- Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate mortar and pestle. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine, homogenous powder.[1][2][3]
- Pellet Formation: The ground powder is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.[3][5][6]
- Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2(3H)-benzothiazolone shows a prominent molecular ion peak.

Table 4: Key Mass Spectrometry Data for 2(3H)-benzothiazolone (Electron Ionization)[6]

m/z	Relative Intensity (%)	Assignment
151	100	[M] ⁺ (Molecular Ion)
123	~50	[M-CO] ⁺
96	~30	[M-CO-HCN] ⁺
69	~40	C ₄ H ₃ S ⁺

Experimental Protocol: Electron Ionization Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

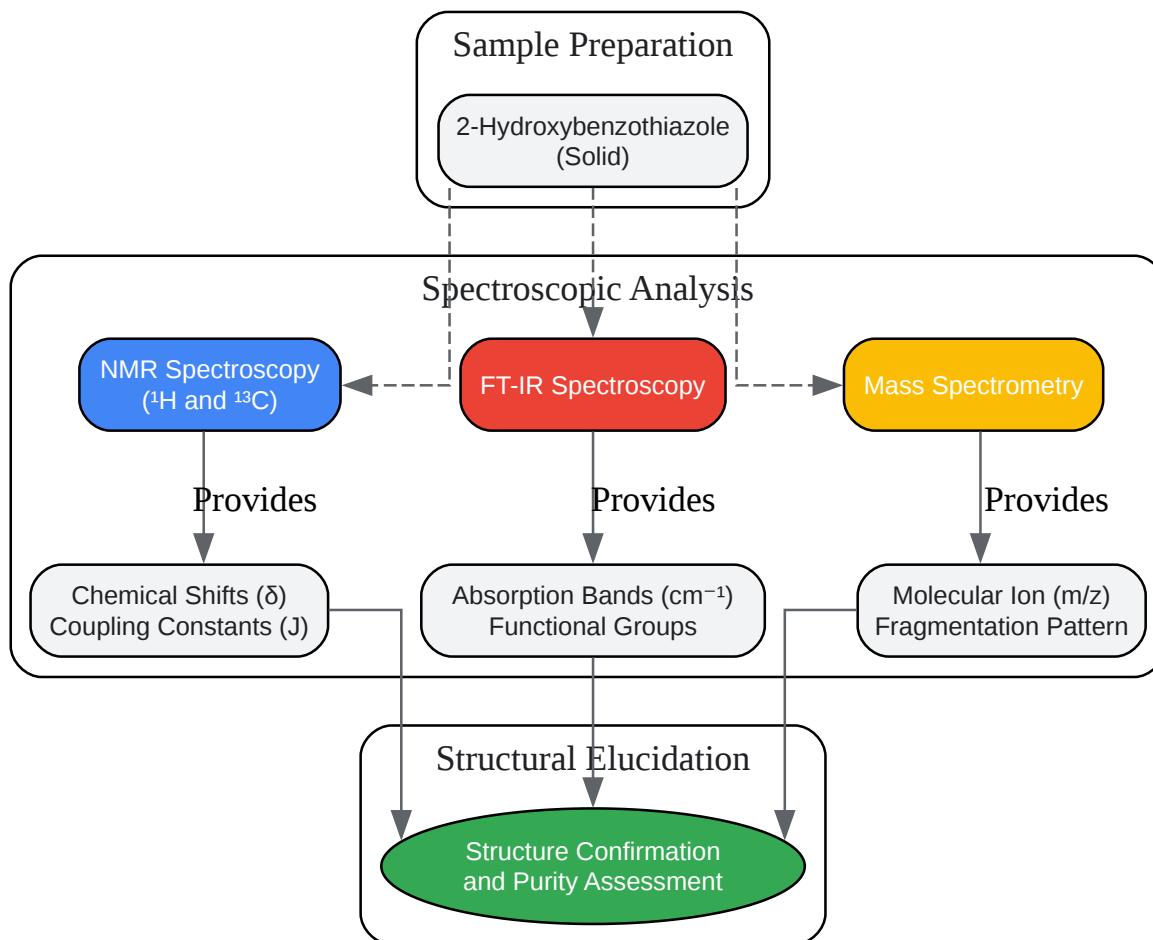
Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC) or via a direct insertion probe. The sample is vaporized by heating.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$). The excess energy imparted during ionization can lead to fragmentation of the molecular ion.^[7]

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-hydroxybenzothiazole**.



[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of **2-hydroxybenzothiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. scienceopen.com [scienceopen.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxybenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105590#spectroscopic-data-of-2-hydroxybenzothiazole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com